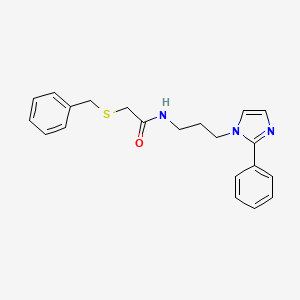

2-(benzylthio)-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)acetamide

Description

The compound 2-(benzylthio)-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)acetamide features a multifunctional structure combining a benzylthio group, an acetamide backbone, and a propyl chain terminating in a 2-phenylimidazole moiety.

Properties

IUPAC Name |

2-benzylsulfanyl-N-[3-(2-phenylimidazol-1-yl)propyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3OS/c25-20(17-26-16-18-8-3-1-4-9-18)22-12-7-14-24-15-13-23-21(24)19-10-5-2-6-11-19/h1-6,8-11,13,15H,7,12,14,16-17H2,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLMILZHAQLBVEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSCC(=O)NCCCN2C=CN=C2C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylthio)-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)acetamide typically involves multiple steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.

Introduction of the Benzylthio Group: The benzylthio group can be introduced via a nucleophilic substitution reaction where a thiol reacts with a benzyl halide.

Acetamide Formation: The final step involves the formation of the acetamide group through the reaction of an amine with acetic anhydride or acetyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions such as temperature, pressure, and solvent choice would be crucial for efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(benzylthio)-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)acetamide can undergo various chemical reactions:

Oxidation: The benzylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The imidazole ring can be reduced under catalytic hydrogenation conditions to yield a saturated imidazoline derivative.

Substitution: The acetamide group can undergo nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Saturated imidazoline derivatives.

Substitution: Various substituted amides or thioethers.

Scientific Research Applications

2-(benzylthio)-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)acetamide has several scientific research applications:

Medicinal Chemistry: It can be explored as a potential therapeutic agent due to its structural similarity to bioactive molecules.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Material Science: Its unique structure can be utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(benzylthio)-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)acetamide involves its interaction with specific molecular targets. The imidazole ring can interact with metal ions or enzymes, potentially inhibiting their activity. The benzylthio group can undergo redox reactions, affecting cellular redox balance. The acetamide moiety can form hydrogen bonds with biological macromolecules, influencing their function.

Comparison with Similar Compounds

Structural Features :

- Imidazole ring : May confer metal-binding or hydrogen-bonding capabilities.

- Acetamide linker : Provides conformational flexibility.

Comparison with Structurally Similar Compounds

Benzimidazole-Thioacetamide Analogues (e.g., Compound W1)

Structure : 3-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(2,4-dinitrophenyl)benzamide (W1) .

Key Differences :

- Core heterocycle : W1 uses a benzimidazole instead of a phenylimidazole. Benzimidazoles exhibit stronger π-π stacking and enhanced antimicrobial/anticancer activity due to extended aromaticity .

Synthesis: Similar recrystallization steps (ethanol) but distinct coupling strategies for benzimidazole integration .

Biological Activity : Benzimidazole derivatives like W1 show marked antimicrobial and anticancer properties, suggesting that the target compound’s imidazole variant may have reduced potency due to smaller aromatic systems .

Triazole-Based Acetamides (e.g., Compounds 6a–m)

Structure : 2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide derivatives .

Key Differences :

Spectral Data :

Perfluoroalkyl-Thio Acetamides ()

Structure : Fluorinated acetamides with perfluoroalkyl thio groups (e.g., 2738952-61-7) .

Key Differences :

Piperidinylmethyl Phenoxy Acetamide (HMDB0259959)

Structure: 2-((2-Hydroxyethyl)thio)-N-(3-(3-(1-piperidinylmethyl)phenoxy)propyl)acetamide . Key Differences:

- Piperidine group : Enhances blood-brain barrier penetration, suggesting CNS-targeted applications.

- Hydroxyethyl thio : Increases hydrophilicity compared to the target compound’s benzylthio group .

Comparative Data Table

Research Implications

- Activity Optimization : Replacing the target compound’s imidazole with a benzimidazole (as in W1) may enhance anticancer activity .

- Synthetic Efficiency : Adopting click chemistry (as in triazole analogues) could improve yield and scalability .

- Environmental Impact : Unlike perfluoroalkyl analogues, the target compound’s benzylthio group may reduce environmental persistence .

This analysis highlights the critical role of heterocycle choice and substituent design in modulating physicochemical and biological properties. Further studies on the target compound’s specific activity profiles are warranted.

Biological Activity

The compound 2-(benzylthio)-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)acetamide , with CAS number 1421471-78-4, is a synthetic organic molecule characterized by a unique structure that combines a benzylthio group, an imidazole ring, and an acetamide moiety. This combination suggests potential biological activities, particularly in medicinal chemistry.

- Molecular Formula : CHNOS

- Molecular Weight : 365.5 g/mol

The biological activity of this compound can be attributed to its structural components:

- Imidazole Ring : Known for its ability to interact with metal ions and enzymes, potentially inhibiting their activity.

- Benzylthio Group : This group may undergo redox reactions, influencing cellular redox balance.

- Acetamide Moiety : Capable of forming hydrogen bonds with biological macromolecules, affecting their function.

Biological Activities

Recent studies have highlighted various biological activities associated with compounds structurally related to this compound:

Antitumor Activity

Research indicates that imidazole derivatives exhibit significant antitumor properties. For instance:

- Compounds similar to the target compound have shown promising results in inhibiting the proliferation of human lung cancer cell lines (A549, HCC827, NCI-H358), with IC values ranging from 6.26 μM to 20.46 μM in different assay formats .

Antimicrobial Activity

Imidazole derivatives are also recognized for their antimicrobial properties. In studies involving various bacterial strains:

- Compounds with similar structures demonstrated effective inhibition against pathogenic bacteria, suggesting potential applications in treating infections.

Case Studies and Research Findings

- Antitumor Studies : A study evaluated the antitumor efficacy of newly synthesized imidazole derivatives, including those structurally akin to this compound. The results indicated high cytotoxicity in 2D cell cultures compared to 3D formats, emphasizing the importance of structural optimization for enhanced activity .

- Antimicrobial Studies : Another investigation focused on the antibacterial effects of imidazole derivatives. The study found that certain derivatives exhibited significant activity against Gram-positive and Gram-negative bacteria, likely due to their ability to disrupt bacterial cell membranes.

Comparative Analysis

| Compound | Structure | Antitumor Activity (IC) | Antimicrobial Activity |

|---|---|---|---|

| This compound | Structure | TBD | TBD |

| Similar Imidazole Derivative A | - | 6.26 μM (HCC827) | Effective |

| Similar Imidazole Derivative B | - | 20.46 μM (NCI-H358) | Moderate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.